molecular formula C6H10ClN3 B12923405 5-Chloro-1-isopropyl-1H-imidazol-2-amine

5-Chloro-1-isopropyl-1H-imidazol-2-amine

Cat. No.: B12923405
M. Wt: 159.62 g/mol
InChI Key: LFZFBTIUFIHGNW-UHFFFAOYSA-N
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Description

5-Chloro-1-isopropyl-1H-imidazol-2-amine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom at the 5th position and an isopropyl group at the 1st position of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-isopropyl-1H-imidazole-2-thiol with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5th position . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-isopropyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

5-Chloro-1-isopropyl-1H-imidazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial, antifungal, and anticancer agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: It is employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-isopropyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the isopropyl group play a crucial role in determining the binding affinity and specificity of the compound. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are essential for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropyl group in 5-Chloro-1-isopropyl-1H-imidazol-2-amine imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different pharmacological profiles and applications .

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

5-chloro-1-propan-2-ylimidazol-2-amine

InChI

InChI=1S/C6H10ClN3/c1-4(2)10-5(7)3-9-6(10)8/h3-4H,1-2H3,(H2,8,9)

InChI Key

LFZFBTIUFIHGNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CN=C1N)Cl

Origin of Product

United States

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